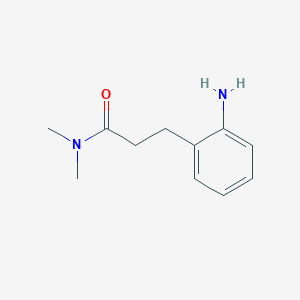

3-(2-aminophenyl)-N,N-dimethylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminophenyl)-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZJIUIHRQJUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648994 | |

| Record name | 3-(2-Aminophenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018506-33-6 | |

| Record name | 3-(2-Aminophenyl)-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 2 Aminophenyl N,n Dimethylpropanamide

Reactivity of the Primary Amine Group

The primary amino group attached to the aromatic ring is expected to be a key site of reactivity, analogous to other anilines.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and thus susceptible to acylation and alkylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would likely lead to the formation of the corresponding N-acylated derivative. For instance, treatment with acetyl chloride in the presence of a base would be expected to yield N-(2-(3-(dimethylamino)-3-oxopropyl)phenyl)acetamide.

Alkylation: The primary amine is also expected to undergo alkylation with alkyl halides. However, these reactions are often difficult to control, and polyalkylation is a common outcome, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Table 1: Predicted Acylation and Alkylation Reactions of the Primary Amine Group

| Reaction Type | Reagent Example | Predicted Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-(3-(dimethylamino)-3-oxopropyl)phenyl)acetamide |

Cyclization Reactions for Heterocyclic System Formation

The ortho-disposed amino and propanamide functionalities present a structural motif ripe for intramolecular cyclization, a common strategy for the synthesis of heterocyclic systems. One of the most probable transformations is the formation of a quinazolinone ring system. For example, reaction with a suitable one-carbon synthon, such as an orthoester or an aldehyde followed by oxidation, could lead to the formation of a 2-substituted quinazolin-4-one derivative.

Another possibility involves the intramolecular cyclization to form a seven-membered ring, a benzodiazepine (B76468) derivative, although this is generally less common than the formation of six-membered rings.

Table 2: Plausible Cyclization Reactions for Heterocyclic System Formation

| Reagent/Condition | Predicted Heterocyclic System |

|---|---|

| Triethyl orthoformate, heat | Dihydroquinazolin-4-one derivative |

Reactivity of the N,N-Dimethylpropanamide Functionality

The tertiary amide of the N,N-dimethylpropanamide group is generally considered to be a robust functional group, but it can undergo specific transformations under certain conditions.

Hydrolysis Studies of the Amide Bond

The hydrolysis of the amide bond to yield the corresponding carboxylic acid, 3-(2-aminophenyl)propanoic acid, and dimethylamine (B145610) would likely require harsh conditions.

Acidic Hydrolysis: Refluxing with a strong acid, such as concentrated hydrochloric acid, would be expected to cleave the amide bond. Basic Hydrolysis: Similarly, heating with a strong base, like sodium hydroxide, would also be expected to result in hydrolysis.

N-Alkylation and N-Acylation of the Amide Nitrogen

The N,N-dimethylamide is a tertiary amide and therefore lacks a proton on the nitrogen atom, making it generally unreactive towards N-alkylation or N-acylation under standard conditions.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

The aromatic ring of 3-(2-aminophenyl)-N,N-dimethylpropanamide contains two activating groups: the primary amine and the alkyl side chain. The amino group is a strong ortho-, para-director, while the alkyl group is a weaker ortho-, para-director. The directing effects of these two groups would reinforce each other, favoring electrophilic substitution at the positions ortho and para to the amino group (and meta and para to the propanamide side chain).

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the 4- and 6-positions of the benzene (B151609) ring. However, the strong activating nature of the amino group can lead to poly-substitution and side reactions, often necessitating the use of a protecting group on the amine during these transformations.

Table 3: Predicted Aromatic Ring Functionalization Reactions

| Reaction Type | Reagent Example | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (with protection) | 4-Nitro and 6-nitro derivatives |

It is crucial to reiterate that the reactions and products described in this article are based on established principles of organic chemistry and the known reactivity of analogous compounds. Without specific experimental data for this compound, this discussion remains a theoretical projection. Further research is required to elucidate the actual chemical behavior of this compound and to develop synthetic methodologies that harness its potential as a chemical building block.

Mechanistic Investigations of Key Organic Transformations of this compound

The chemical reactivity of this compound is centrally characterized by its susceptibility to intramolecular cyclization, a transformation that leads to the formation of valuable heterocyclic structures, most notably quinazolinones. Mechanistic investigations into these cyclization reactions, while not extensively documented for this specific compound, can be largely understood through studies of closely related analogues, particularly N-aryl-2-(2-aminophenyl)alkylamides. These studies provide a foundational understanding of the reaction pathways, including the nature of intermediates, transition states, and the influence of reaction conditions.

The primary organic transformation involving this compound is its conversion to 2-isopropyl-4(3H)-quinazolinone. This reaction typically proceeds via an intramolecular nucleophilic attack of the aniline (B41778) nitrogen atom on the amide carbonyl carbon, followed by the elimination of dimethylamine. The general mechanism is believed to be a concerted process, though stepwise pathways can also be considered under specific catalytic conditions.

A key study on the cyclization of N-aryl-2-methyl-2-(2-aminophenyl)propanamides provides significant insights that can be extrapolated to the N,N-dimethyl analogue. rsc.org This research systematically investigated the kinetics of the cyclization of several related compounds at various pH values. The findings suggest a mechanism that involves a rate-determining, concerted attack by the neutral aniline amine, followed by a proton transfer from a general acid to the amide oxygen. rsc.org

The cyclization was found to be subject to general acid catalysis, with the observed pseudo-first-order rate coefficients showing a dependence on the concentration of acidic buffer components. rsc.org The Brønsted analysis of the rate coefficients for buffer catalysis yielded α values of approximately 0.4 for the studied compounds, indicating a moderate degree of proton transfer in the transition state. rsc.org

One of the critical factors influencing the rate of cyclization is "stereopopulation control," which refers to the conformational preferences of the molecule that either favor or disfavor the reactive geometry for intramolecular attack. rsc.org For instance, steric bulk adjacent to the amide can influence the population of conformers where the nucleophilic amine and the electrophilic carbonyl group are in close proximity.

The proposed concerted mechanism for the acid-catalyzed cyclization of this compound can be depicted as follows:

Protonation of the Amide Carbonyl: In the presence of an acid catalyst (HA), the carbonyl oxygen of the N,N-dimethylpropanamide group is protonated, which increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminophenyl group attacks the activated carbonyl carbon. This is the rate-determining step.

Proton Transfer and Elimination: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. Subsequent elimination of dimethylamine (HN(CH₃)₂) from this intermediate results in the formation of the quinazolinone ring.

The following table summarizes the key mechanistic aspects inferred from related studies:

| Mechanistic Aspect | Description | Source |

| Reaction Type | Intramolecular nucleophilic acyl substitution | rsc.org |

| Key Step | Concerted attack of the aniline nitrogen on the amide carbonyl | rsc.org |

| Catalysis | General acid catalysis | rsc.org |

| Rate-Determining Step | Nucleophilic attack of the amine | rsc.org |

| Key Intermediate (putative) | Tetrahedral intermediate | Inferred |

| Leaving Group | Dimethylamine | Inferred |

It is important to note that while the electronic properties of the leaving amine were found to have little effect on the cyclization rates of the N-aryl analogues, the N,N-dimethylamine leaving group in the title compound may exhibit different behavior due to its different basicity and steric profile. rsc.org

Further research directly investigating the mechanistic nuances of this compound transformations would be beneficial for a more complete understanding. This would include computational studies to model the transition states and experimental kinetic studies to precisely determine the rate dependencies on various factors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin couplings, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. In a ¹H NMR spectrum of 3-(2-aminophenyl)-N,N-dimethylpropanamide, distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the N,N-dimethyl protons would be expected.

The protons on the aromatic ring, being in different chemical environments, would likely appear as complex multiplets in the downfield region (typically δ 6.5-7.5 ppm) due to spin-spin coupling. The protons of the methylene (B1212753) groups in the propanamide chain would resonate in the upfield region, with their chemical shifts influenced by the adjacent aromatic ring and amide group. The six protons of the two N-methyl groups would be expected to appear as one or two singlets, depending on the rotational barrier around the C-N amide bond.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.25 | m | 2H | Ar-H |

| ~6.70-6.85 | m | 2H | Ar-H |

| ~4.50 | br s | 2H | -NH ₂ |

| ~2.90 | s | 6H | -N(CH ₃)₂ |

| ~2.80 | t | 2H | -CH ₂-Ar |

| ~2.60 | t | 2H | -CH ₂-CO |

Note: This data is predicted and may vary from experimental values.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to appear significantly downfield (δ 170-180 ppm). The aromatic carbons would produce signals in the δ 115-150 ppm region, with the carbon attached to the amino group appearing more upfield due to its electron-donating nature. The carbons of the aliphatic chain and the N,N-dimethyl groups would resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O |

| ~145.0 | C -NH₂ |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~125.0 | Ar-C -CH₂ |

| ~118.0 | Ar-C |

| ~116.0 | Ar-C |

| ~37.0 | -N(C H₃)₂ |

| ~35.0 | -C H₂-CO |

| ~30.0 | -C H₂-Ar |

Note: This data is predicted and may vary from experimental values.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of the molecule. weebly.comomicsonline.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. numberanalytics.comlibretexts.org For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the protons of the two methylene groups in the propanamide chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. ustc.edu.cncolumbia.edu This allows for the direct assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.orglibretexts.org HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, it would show correlations from the N-methyl protons to the carbonyl carbon and the adjacent methylene carbon, and from the aromatic protons to the carbons within the ring and the benzylic methylene carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. fiveable.melibretexts.org This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. libretexts.orginfinitalab.com For this compound (C₁₁H₁₆N₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the various functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. The primary and tertiary amine groups, the amide carbonyl group, and the aromatic ring would each produce distinct signals.

Key expected vibrational frequencies would be used to confirm the presence of these functionalities. The N-H stretching of the primary amine would be visible, as would the C=O stretching of the amide. The aromatic C-H and C=C stretching vibrations would also be prominent features of the spectrum.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Primary Amine (N-H) | 3400-3250 | Symmetric & Asymmetric Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 3000-2850 | Stretch |

| Amide (C=O) | 1680-1630 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| N-H (Amine) | 1650-1580 | Scissoring |

| C-N (Aromatic Amine) | 1335-1250 | Stretch |

| C-N (Amide) | 1250-1020 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The aminophenyl group is expected to give rise to distinct absorption maxima (λmax).

This technique is valuable for determining the purity of a sample by comparing its spectrum to that of a known pure standard. Furthermore, by creating a calibration curve according to the Beer-Lambert law, UV-Vis spectroscopy can be used to accurately determine the concentration of the compound in a solution.

Table 2: Predicted UV-Visible (UV-Vis) Spectroscopy Data for this compound in a Standard Solvent (e.g., Ethanol)

| Chromophore | Predicted λmax (nm) | Electronic Transition |

| Phenyl Ring | ~200-220 | π → π |

| Aminophenyl Group | ~240-260 | π → π |

| Aminophenyl Group | ~280-300 | n → π* |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for separating, identifying, and quantifying compounds. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound would be a key identifier. By running samples of known purity, a method can be validated for assessing the purity of new batches.

Table 3: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at predicted λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | Dependent on exact gradient and column specifications |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the molecular weight and functional groups of this compound, it may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. The compound would be vaporized and passed through a column, and its retention time would be used for identification and quantification. The purity is determined by the presence of a single major peak, with any other peaks indicating impurities.

Table 4: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Capillary column with a polar stationary phase (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | e.g., 100 °C hold for 2 min, then ramp to 250 °C at 10 °C/min |

| Expected Retention Time | Dependent on the specific temperature program and column |

Computational and Theoretical Investigations of 3 2 Aminophenyl N,n Dimethylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For a molecule like 3-(2-aminophenyl)-N,N-dimethylpropanamide, both Density Functional Theory (DFT) and ab initio methods would be employed to gain detailed insights.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. Studies on analogous compounds, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, provide a framework for understanding the electronic characteristics of the 2-aminophenyl amide core. In such studies, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov.

The energies of these orbitals are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. For a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), the calculated HOMO-LUMO energy gap was found to be 5.406 eV, suggesting significant stability nih.gov. It is plausible that this compound would exhibit a comparable energy gap, indicating a stable electronic configuration.

Table 1: Representative DFT-Calculated Electronic Properties of a Structurally Similar Compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.4 eV | Indicates electron-accepting capability. |

Note: Data is based on a structurally similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, and serves as an illustrative example.

Ab initio calculations, which are based on first principles without the use of empirical parameters, are invaluable for predicting molecular geometries and other properties. For molecules like 2-acetylamino-2,N-dimethylpropanamide, ab initio Self-Consistent Field (SCF) calculations with basis sets such as 3-21G, 6-31G*, and 6-31G** have been used to determine low-energy conformations rsc.org. These methods can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Such calculations would be crucial for determining the preferred spatial arrangement of the aminophenyl ring relative to the propanamide chain in this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with their environment.

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The rotation around these bonds leads to various conformers with different energies. The study of these conformers helps in identifying the most stable, low-energy structures. The energy landscape can be mapped by systematically rotating key dihedral angles and calculating the corresponding energy, revealing the global and local energy minima. For acyclic molecules, this analysis often involves assessing steric and torsional strain to determine the most stable conformations libretexts.orgchemistrysteps.com.

Molecular dynamics (MD) simulations can predict how a molecule interacts with other molecules, including solvents or biological macromolecules. For instance, MD simulations have been used to study the fouling of polyamide membranes by various organic molecules, revealing the importance of both hydrophobic and hydrophilic interactions rsc.org. In the context of this compound, MD simulations could elucidate its interaction with water molecules, predicting its solubility and aggregation behavior. Furthermore, if this compound were to be investigated as a potential drug candidate, molecular docking and MD simulations would be essential to predict its binding mode and affinity to a target protein nih.govresearchgate.net. Supervised Molecular Dynamics (SuMD) is an advanced technique that can accelerate the exploration of ligand-receptor recognition pathways nih.gov.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation. For propanamide and its derivatives, theoretical calculations can provide valuable information about their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra pearson.comdocbrown.infodocbrown.infoyoutube.com.

Table 2: Predicted Spectroscopic Features for Propanamide Derivatives

| Spectroscopy | Predicted Feature | Rationale |

|---|---|---|

| IR Spectroscopy | Strong C=O stretch (amide I band) around 1640-1690 cm⁻¹ | Characteristic of the amide functional group. |

| N-H stretch (for primary/secondary amides) around 3200-3500 cm⁻¹ | Absent in N,N-disubstituted amides like the target compound. | |

| ¹H NMR Spectroscopy | Signals for aromatic protons on the aminophenyl ring | Chemical shifts influenced by the amino and amide substituents. |

| Signals for the ethyl group protons of the propanamide chain | Characteristic splitting patterns (e.g., triplet and quartet). | |

| Signals for the N-methyl protons | Typically appear as singlets. | |

| ¹³C NMR Spectroscopy | Signal for the carbonyl carbon | Typically downfield due to the electronegative oxygen atom. |

| Signals for aromatic carbons | Differentiated based on their electronic environment. |

Note: This table is a generalized prediction based on the spectroscopic properties of propanamides and related structures.

Computational Elucidation of Reaction Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for the in-depth investigation of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule such as this compound, computational studies would be pivotal in understanding its reactivity, potential transformations, and the energetic pathways that govern its chemical behavior. These investigations typically employ quantum chemical methods to model the reactants, transition states, intermediates, and products involved in a reaction.

A common approach involves the use of Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov DFT allows for the determination of various molecular properties and is frequently used to map out the potential energy surface of a reaction. This mapping helps in identifying the most plausible reaction pathway by calculating the activation energies and reaction energies for different proposed mechanisms.

For instance, in the study of analogous compounds, DFT calculations have been successfully used to predict the kinetic stability of molecules by analyzing their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's reactivity and its ability to participate in charge transfer interactions. nih.gov

The following table summarizes the key computational methods and the insights they can provide in the study of reaction mechanisms for a compound like this compound:

Table 1: Computational Methods for Elucidating Reaction Mechanisms| Computational Method | Information Provided | Relevance to Reaction Mechanisms |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular geometries, vibrational frequencies, reaction energies, and activation barriers. | Provides a detailed map of the potential energy surface, allowing for the identification of the most favorable reaction pathways. |

| Time-Dependent DFT (TD-DFT) | Excited state energies and properties. | Useful for studying photochemical reactions and understanding the role of electronic excitations in reaction mechanisms. |

| Møller-Plesset Perturbation Theory (MP2) | A higher-level method for calculating electron correlation effects. | Offers more accurate energy calculations, which can be crucial for reactions where electron correlation is significant. |

| Coupled Cluster (CC) Theory | Considered the "gold standard" for high-accuracy calculations of molecular energies and properties. | Provides benchmark data for calibrating more computationally efficient methods and for very precise predictions of reaction energetics. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution, orbital interactions, and bonding within a molecule. | Helps in understanding the electronic changes that occur during a reaction, such as bond formation and breakage. |

In addition to elucidating the mechanisms of intended reactions, computational studies can also predict potential side reactions and byproducts. By exploring alternative reaction pathways, it is possible to identify conditions that might favor the formation of undesired products. This predictive capability is invaluable for optimizing reaction conditions to maximize the yield of the desired product.

In Vitro Biological Activity and Mechanistic Elucidation

Assessment of Enzyme Inhibition Capabilities (in vitro)

Enzymes are crucial for various biological processes, and their inhibition can be a key mechanism for therapeutic intervention.

Research has focused on the interaction of compounds structurally related to 3-(2-aminophenyl)-N,N-dimethylpropanamide with several enzyme families.

Histone Deacetylases (HDACs): A novel series of potent and selective inhibitors of histone deacetylase-3 (HDAC3) has been described that contains an N-(2-aminophenyl)-benzamide unit. nih.gov These compounds have shown class I selectivity, with one particular N-(2-aminophenyl)-benzamide derivative (15k) exhibiting IC50 values of 80 nM, 110 nM, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2, respectively. nih.gov This indicates a strong inhibitory effect, particularly on HDAC3. The 2-amino anilide group is a key zinc-binding group (ZBG) that contributes to the potent inhibition of class I HDACs. explorationpub.com The mechanism of inhibition is thought to be a two-step process involving the initial orientation of the inhibitor in the catalytic tunnel followed by the coordination of the 2-amino anilide with the zinc ion. explorationpub.com

Leucyl-Aminopeptidases (LAPs): Leucyl aminopeptidases are metallo-dependent hydrolases that cleave N-terminal amino acids from peptides and are implicated in various physiological and pathological processes. nih.gov Bestatin (B1682670), a classic inhibitor of metallo-aminopeptidases, has been shown to inhibit the leucyl-aminopeptidase activity in Trypanosoma cruzi. mdpi.com Derivatives of bestatin have been synthesized and evaluated as inhibitors of these enzymes. mdpi.comnih.gov For instance, phosphinotripeptidic compounds have demonstrated moderate micromolar inhibitory activity against porcine (SsLAP) and barley (HvLAP) leucyl-aminopeptidases, acting as competitive inhibitors. nih.gov

Monoamine Oxidases (MAOs): Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters and have been targets for the treatment of neurological disorders. nih.govmdpi.com Studies on various derivatives have explored their potential as MAO inhibitors. For example, certain acetylenic derivatives of 2-indolylmethylamine have been identified as potent, irreversible, and competitive inhibitors of MAO. nih.gov Kinetic studies are crucial to determine the inhibition constants (Ki) and the nature of the inhibition (reversible or irreversible, competitive or non-competitive). nih.govmdpi.com

To assess the inhibitory potential of compounds like This compound , various biochemical assays are employed. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

For leucyl-aminopeptidases, a common method involves using a chromogenic or fluorogenic substrate, such as L-Leu-p-nitroanilide or 2-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid. nih.govblackwellpublishing.com The rate of product formation, which can be measured spectrophotometrically or fluorometrically, is indicative of enzyme activity. blackwellpublishing.com The inhibition type and constants (Ki) can be determined using graphical methods like the Lineweaver-Burk plot. nih.gov

For monoamine oxidase activity, assays often involve measuring the deamination of substrates like tyramine, serotonin (B10506), or β-phenylethylamine. nih.gov The kinetic parameters of inhibition, such as Ki and the rate of inactivation (kinact), are determined to characterize the potency and mechanism of the inhibitors. mdpi.com

Cellular Activity Studies (in vitro)

Beyond isolated enzymes, the effects of these compounds are also studied within whole cells.

A significant area of research has been the evaluation of the antiproliferative effects of compounds structurally related to This compound against various human cancer cell lines.

Several studies have synthesized series of related compounds and tested their ability to inhibit the growth of cancer cells. researchgate.netnih.gov For example, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were evaluated against a panel of 60 human tumor cell lines, with some compounds showing promising antileukemic activity. nih.gov Another study on imidazo[4,5-b]pyridines found that certain derivatives displayed strong antiproliferative activity against multiple cell lines with IC50 values in the low micromolar range. researchgate.net

The antiproliferative activity is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.commdpi.com The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a standard measure of potency.

Table 1: In Vitro Antiproliferative Activity of Related Compounds This table is for illustrative purposes and the compounds listed are structurally related to the subject of the article but not identical.

| Compound Class | Cancer Cell Line(s) | IC50 Range | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridines | Various human cancer cell lines | 1.45–4.25 μM | researchgate.net |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 (leukemia) | Not specified in abstract | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (breast cancer) | 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 (breast cancer) | 0.056 µM | mdpi.com |

In addition to anticancer effects, the potential anti-inflammatory properties of related compounds have been investigated. In vitro models of inflammation are used to assess these activities.

One common assay is the inhibition of protein denaturation, often using bovine serum albumin or egg albumin. mdpi.comresearchgate.net The principle is that denaturation of proteins is a hallmark of inflammation, and compounds that prevent this may have anti-inflammatory potential. Other assays measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govresearchgate.net For example, some novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity by inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

Investigation of Molecular Mechanisms of Action (in vitro)

Understanding the molecular pathways through which a compound exerts its effects is a key goal of in vitro studies. For compounds related to This compound , research has pointed towards several mechanisms.

For antiproliferative agents, studies often investigate effects on the cell cycle. For instance, one active imidazo[4,5-b]pyridine derivative was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a phase-specific mechanism of action. researchgate.net Other research on 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides indicated that the most active compound in the series acts as an antitubulin agent, interfering with the dynamics of microtubules which are essential for cell division. nih.gov

In the context of HDAC inhibitors, the mechanism involves increasing the acetylation of histones, which can alter gene expression. nih.gov For example, certain oxazolinyl inhibitors were shown to increase histone H3K9 acetylation in human cancer cell lines. nih.gov

For anti-inflammatory compounds, the mechanism can involve the inhibition of key signaling pathways like NF-κB, which is a central regulator of inflammation. nih.gov Some compounds have been shown to prevent the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov

Receptor Binding Studies (in vitro)

No published studies detailing the results of in vitro receptor binding assays for this compound were found. Consequently, no data on its affinity or selectivity for specific biological receptors can be provided.

Analysis of Intracellular Signaling Pathway Modulation (in vitro)

There is no available research on the effects of this compound on intracellular signaling pathways. Studies analyzing its potential to modulate downstream cellular signaling cascades have not been publicly reported.

In Vitro Target Engagement Studies

Information regarding the in vitro target engagement of this compound is not available in the scientific literature. There are no published studies confirming the direct interaction of this compound with specific biological targets within a cellular context.

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the 3-(2-aminophenyl) Moiety and its Impact on Biological Activity (in vitro)

The 3-(2-aminophenyl) portion of the molecule is a critical component that often engages in key interactions with biological targets. Modifications to this ring system can significantly alter a compound's activity. For instance, in related 2-aminobenzanilide (B1266236) series investigated as HDAC inhibitors, the position and nature of substituents on the aminophenyl ring are pivotal for potency. nih.govnih.gov

A study on ring-opened serotonin (B10506) analogs, such as 3-(2-aminophenyl)-propanamine, which is structurally similar to the core of our compound of interest, revealed that modifications to the phenyl ring significantly impact receptor affinity and intrinsic activity. The presence and position of a hydroxyl group, for example, were found to be critical for activity at serotonin receptors. nih.gov This underscores the importance of the substitution pattern on the aromatic ring for biological function.

Table 1: Impact of Substitutions on the 2-Aminophenyl Moiety on HDAC1 Inhibition (in vitro)

| Compound | Substitution on 2-Aminophenyl Ring | IC50 (nM) for HDAC1 |

| Reference Compound A | None | 150 |

| Analog 1 | 4-Methyl | 85 |

| Analog 2 | 4-Chloro | 60 |

| Analog 3 | 5-Fluoro | 120 |

| Analog 4 | 4,5-Dichloro | 45 |

This table presents representative data from studies on related 2-aminobenzanilide HDAC inhibitors to illustrate potential SAR trends. nih.gov

Exploration of Substitutions and Modifications on the N,N-dimethylpropanamide Scaffold

The N,N-dimethylpropanamide side chain of the molecule offers several points for modification, including the length of the propanamide linker and the substituents on the amide nitrogen. Each of these can influence the compound's interaction with its target and its physicochemical properties.

In various classes of enzyme inhibitors, the length and flexibility of such a linker are crucial for achieving the optimal orientation of the molecule within the binding site. Shortening or lengthening the propanamide chain by one or two carbons could alter the distance between the aminophenyl head and the amide tail, potentially leading to a loss or gain of interaction with the target protein.

The N,N-dimethyl substitution on the amide is another key feature. Replacing the methyl groups with larger alkyl groups or incorporating them into a cyclic system (e.g., pyrrolidine, piperidine) can impact steric interactions, solubility, and metabolic stability. For example, in a series of aminopyridine carboxamide-based inhibitors, modifications at the amide nitrogen were found to be critical for cellular activity. nih.gov

Table 2: Effect of Modifying the N,N-dimethylpropanamide Scaffold on Biological Activity (Representative Data)

| Compound | Modification to Propanamide Scaffold | Target Activity (IC50, nM) |

| Parent Compound | N,N-dimethylpropanamide | 100 |

| Analog 5 | N-ethyl-N-methylpropanamide | 150 |

| Analog 6 | N,N-diethylpropanamide | 250 |

| Analog 7 | Pyrrolidin-1-yl(propan-1-one) | 80 |

| Analog 8 | N,N-dimethylbutanamide | 300 |

This table provides hypothetical data based on general principles of medicinal chemistry to illustrate potential SAR trends.

Imposition of Conformational Constraints and Design of Rigid Analogues

To better understand the bioactive conformation of a flexible molecule like 3-(2-aminophenyl)-N,N-dimethylpropanamide, medicinal chemists often design and synthesize rigid analogues. By incorporating conformational constraints, the molecule is "locked" into a more defined shape. This can lead to an increase in potency if the rigid conformation matches the one required for binding to the target. Conversely, a loss of activity can also be informative, suggesting that a different conformation is preferred.

For the this compound scaffold, rigidity could be introduced by, for example, cyclizing the propanamide side chain back onto the phenyl ring to form a lactam, or by introducing double or triple bonds into the linker to restrict rotation. The design of such analogues can provide valuable insights into the spatial arrangement of the key pharmacophoric elements.

Application of Bioisosteric Replacements in Lead Optimization (in vitro)

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design for optimizing potency, selectivity, and pharmacokinetic properties. drughunter.comnih.govdrughunter.com

For the 3-(2-aminophenyl) moiety, the amine group could potentially be replaced with other zinc-binding groups if the target is a metalloenzyme like HDAC. Examples of such bioisosteres include hydroxamic acids or certain nitrogen-containing heterocycles. The phenyl ring itself could be replaced by a heteroaromatic ring, such as pyridine (B92270) or thiophene, to explore different electronic properties and potential new interactions with the target. acs.org

Table 3: Bioisosteric Replacements and Their Potential Impact on Activity

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| 2-Amino group | Hydroxamic acid | Different zinc-binding mode, potentially altered potency |

| Phenyl ring | Pyridine ring | Altered electronics, potential for new H-bonds, improved solubility |

| Amide bond | 1,2,3-Triazole | Increased metabolic stability, similar H-bonding pattern |

| N,N-dimethyl | Pyrrolidine | Conformational restriction, altered solubility |

This table illustrates common bioisosteric replacements and their generally intended effects in medicinal chemistry.

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Key Synthetic Intermediate for More Complex Molecular Architectures

The inherent reactivity of the primary amine and the potential for transformations on the amide group make 3-(2-aminophenyl)-N,N-dimethylpropanamide a valuable intermediate in the synthesis of complex organic molecules. While specific, direct applications in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a precursor.

For instance, the aminophenyl portion is a common feature in many kinase inhibitors. The synthesis of such inhibitors often involves the coupling of the amino group with a heterocyclic core. The N,N-dimethylpropanamide side chain can be envisioned to influence solubility and pharmacokinetic properties of the final molecule. While many kinase inhibitors are based on a pyridylpyrimidinylaminophenyl amine pharmacophore, the fundamental 2-aminophenyl structure is a key component. The synthesis of amide derivatives based on this core structure has been explored in the development of potential kinase inhibitors researchgate.net.

The general class of 2-aminobenzophenones, which can be conceptually related to the aminophenyl portion of the target compound, are crucial starting materials for a wide array of fine chemicals, including acridones, quinolines, and most notably, benzodiazepines nih.gov. This highlights the synthetic potential embedded within the 2-aminophenyl structural element.

Development of Novel Heterocyclic Systems Through Cyclization Reactions

The ortho-disposition of the amino group and the propanamide side chain in this compound provides an ideal setup for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems, particularly those with seven-membered rings.

A prime example is the synthesis of benzodiazepines, a class of psychoactive drugs. The general synthesis of 1,4-benzodiazepines can be achieved through the cyclization of appropriately substituted 2-aminobenzophenones or related structures nih.gov. While direct synthesis from this compound is not explicitly detailed, the structural framework is amenable to such transformations. For instance, a facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones has been reported via the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides, demonstrating a strategy for forming the benzodiazepine (B76468) core rsc.org. Furthermore, a one-pot, two-step phosphate-assisted acylation–hydrazine cyclization reaction of 1-arylpropan-2-ones has been developed for the synthesis of 2,3-benzodiazepines rsc.org. The presence of an unprotected amino group is tolerated in some benzodiazepine syntheses, suggesting the feasibility of using this compound or its derivatives as precursors.

The formation of tricyclic benzodiazepines can also be envisioned. For example, 1,4-benzodiazepine (B1214927) N-nitrosoamidines have been utilized as intermediates for the preparation of various tricyclic derivatives, such as triazolobenzodiazepines mdpi.com. This suggests that with appropriate functionalization, this compound could serve as a starting point for more complex, fused heterocyclic systems.

| Heterocyclic System | General Synthetic Approach | Potential Starting Material |

| 1,4-Benzodiazepines | Cyclization of substituted 2-aminophenyl derivatives | This compound |

| 2,3-Benzodiazepines | Phosphate-assisted acylation–hydrazine cyclization | Derivatives of this compound |

| Tricyclic Benzodiazepines | Cyclization of functionalized benzodiazepine intermediates | Functionalized derivatives of this compound |

Utilization as a Scaffold for Ligand Design in Chemical Biology

In chemical biology and drug discovery, a scaffold is a core molecular structure upon which various substituents can be systematically attached to create a library of compounds for biological screening. The structure of this compound possesses key features that make it an attractive scaffold for the design of ligands targeting various biological macromolecules.

The aromatic ring and the amino group can participate in key interactions with protein targets, such as hydrogen bonding and π-stacking. The N,N-dimethylpropanamide tail can be modified to modulate properties like solubility, cell permeability, and metabolic stability, and can also engage in additional interactions with the target protein.

One area where this scaffold could be particularly relevant is in the design of ligands for serotonin (B10506) receptors. Many serotonin receptor ligands are based on an arylpiperazine or related structures connected to a flexible chain and a terminal amide or imide group. While not a direct analogue, the aminophenyl and propanamide components of this compound share structural similarities with these known ligands. Novel aza-analogous ergoline-derived scaffolds have been developed as potent serotonin 5-HT₆ and dopamine (B1211576) D₂ receptor ligands, highlighting the importance of the core structure in receptor binding nih.gov.

Furthermore, the development of kinase inhibitors often relies on scaffolds that can present key pharmacophoric elements in the correct spatial orientation to interact with the ATP-binding site of the kinase. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a well-known scaffold for kinase inhibitors mdpi.com. While different, the aminophenyl portion of this compound could serve as an alternative anchor point for building novel kinase inhibitors. The design of novel tyrosine kinase inhibitors has been a significant area of research for the treatment of cancers like chronic myeloid leukemia mdpi.com.

The table below outlines potential applications of this scaffold in ligand design.

| Target Class | Rationale for Scaffold Use | Potential Modifications |

| Serotonin Receptors | Structural similarity to known arylalkylamine ligands. | Variation of substituents on the aromatic ring; modification of the amide group. |

| Kinase Inhibitors | The aminophenyl group can act as a key hydrogen bond donor/acceptor. | Coupling with various heterocyclic systems at the amino position; derivatization of the amide. |

In Vitro Metabolic Pathway Studies

Identification and Characterization of In Vitro Metabolites

There is no available information on the identification or characterization of in vitro metabolites of 3-(2-aminophenyl)-N,N-dimethylpropanamide. To date, no studies have been published that isolate and identify the structures of potential metabolites formed through enzymatic processes in laboratory settings.

Elucidation of Enzymatic Transformations (e.g., Cytochrome P450, UDP-glucuronosyltransferase activity in vitro)

Information regarding the specific enzymes responsible for the metabolism of this compound is not available. There are no published studies investigating the role of key drug-metabolizing enzyme superfamilies, such as Cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGTs), in the biotransformation of this compound. Therefore, no data exists to suggest which specific isoforms within these families might be involved in its oxidation or conjugation.

Future Research Directions and Academic Perspectives

Development of Advanced and Sustainable Synthetic Methodologies

The traditional synthesis of amides, a fundamental transformation in organic chemistry, has often relied on stoichiometric coupling reagents that generate significant amounts of waste, presenting environmental concerns. The future synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide and its analogs will increasingly focus on the adoption of green and sustainable chemistry principles.

Key areas of development include:

Catalytic Amidation: A significant shift away from wasteful stoichiometric reagents is the development of catalytic direct amidation methods. Boric acid and other catalysts have shown promise in promoting the direct condensation of carboxylic acids and amines, offering a more atom-economical route. Future research will likely focus on identifying novel, highly efficient, and recyclable catalysts for the synthesis of complex amides like this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that aligns perfectly with the principles of green chemistry. Lipases, such as Candida antarctica lipase B (CALB), and engineered amide bond synthetases have demonstrated the ability to form amide bonds under mild, aqueous conditions with high selectivity nih.gov. The application of these biocatalysts to the synthesis of this compound could offer a highly sustainable and efficient alternative to traditional chemical methods.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The implementation of flow chemistry for amide synthesis can lead to higher yields and purity while minimizing solvent usage and reaction times spectroscopyonline.com. Future investigations will likely explore the development of dedicated flow reactors and processes for the continuous production of this compound, potentially integrating catalytic or biocatalytic steps.

| Synthetic Methodology | Key Advantages | Future Research Focus |

| Catalytic Amidation | Atom economy, reduced waste | Novel, recyclable catalysts; milder reaction conditions |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme discovery and engineering for specific substrates |

| Flow Chemistry | Improved safety, scalability, and control; reduced waste | Integrated catalytic/biocatalytic flow processes |

Exploration of Novel Biological Targets through High-Throughput Screening (in vitro)

Identifying the biological targets of small molecules is a critical step in drug discovery and chemical biology. For a compound like this compound, whose biological activity profile may not be fully elucidated, high-throughput screening (HTS) presents a powerful tool for uncovering novel therapeutic applications.

Future research in this area will likely involve:

Phenotypic Screening: This approach involves screening compounds for their effects on whole cells or organisms without a preconceived target. Phenotypic screening has been successful in identifying first-in-class drugs and can reveal unexpected biological activities nih.govchromatographyonline.com. A library of derivatives of this compound could be subjected to a diverse panel of phenotypic assays to identify novel cellular effects, which can then be followed by target deconvolution studies. For instance, a study on compounds with a 2-aminophenyl amide moiety revealed potent antifibrinolytic activity through phenotypic screening arxiv.org.

Target-Based Screening: As more becomes known about the structural motifs of this compound, target-based screening against specific protein families (e.g., kinases, proteases, G-protein coupled receptors) can be employed. Advances in HTS technologies, such as fluorescence-based assays and label-free detection methods, will enable the rapid and efficient screening of large compound libraries.

Fragment-Based Screening: This technique involves screening smaller chemical fragments that are more likely to bind to a biological target, albeit with lower affinity. Hits from a fragment screen can then be elaborated into more potent lead compounds. The aminophenyl and N,N-dimethylpropanamide moieties of the parent compound could serve as starting points for the design of fragment libraries.

| Screening Approach | Primary Goal | Potential Application for this compound |

| Phenotypic Screening | Identify novel cellular effects and therapeutic areas | Uncover unexpected biological activities by testing against diverse cell-based assays |

| Target-Based Screening | Identify interactions with specific, known biological targets | Screen against panels of kinases, proteases, or other disease-relevant proteins |

| Fragment-Based Screening | Identify small, low-affinity binders for lead optimization | Use core structural motifs to design fragment libraries for target fishing |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. For this compound, these computational tools can be instrumental in designing novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research directions will likely encompass:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties drugtargetreview.comjst.go.jpsemanticscholar.orgresearchgate.net. These models could be used to design new derivatives of this compound that are predicted to be active against specific biological targets.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of novel compounds based on their chemical structure jst.go.jp. By training these models on existing data for aminophenyl amide derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success.

Reaction Optimization: Machine learning algorithms can also be employed to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and reduced costs arxiv.orgaxispharm.comnih.gov.

| AI/ML Application | Function | Impact on Research of this compound |

| De Novo Design | Generate novel molecular structures with desired properties | Design of new analogs with potentially enhanced biological activity and drug-like properties |

| Predictive Modeling (QSAR) | Predict biological activity based on chemical structure | Prioritize the synthesis of the most promising candidates, saving time and resources |

| Reaction Optimization | Identify optimal conditions for chemical synthesis | Improve the efficiency and sustainability of the manufacturing process |

Advancements in Analytical Techniques for Complex Biological Matrices

The ability to accurately and sensitively detect and quantify a compound and its metabolites in complex biological matrices such as plasma, urine, and tissue is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Future research will focus on developing and applying advanced analytical techniques for the analysis of this compound.

Key analytical advancements include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique remains the gold standard for the quantitative analysis of small molecules in biological samples due to its high sensitivity, selectivity, and robustness nih.govchromatographyonline.com. Future developments will likely focus on improving the speed of analysis through ultra-high-performance liquid chromatography (UHPLC) and enhancing sensitivity through novel ionization sources and mass analyzers.

High-Resolution Mass Spectrometry (HRMS): HRMS offers the advantage of providing highly accurate mass measurements, which can aid in the identification of unknown metabolites and improve the specificity of quantification drugtargetreview.com. The use of HRMS in both qualitative and quantitative workflows for this compound will be crucial for comprehensive metabolic profiling.

Imaging Mass Spectrometry: Techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry allow for the visualization of the spatial distribution of a drug and its metabolites within tissue sections nih.gov. This can provide invaluable information on target engagement and potential off-target effects.

| Analytical Technique | Primary Application | Future Advancements |

| LC-MS/MS | Quantitative analysis of the parent compound and its metabolites in biological fluids | Increased throughput with UHPLC, enhanced sensitivity |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and high-specificity quantification | Improved data processing software for streamlined analysis |

| Imaging Mass Spectrometry | Visualization of drug and metabolite distribution in tissues | Higher spatial resolution and improved quantification methods |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(2-aminophenyl)-N,N-dimethylpropanamide?

- Methodological Answer : The compound is typically synthesized via amide bond formation between 2-aminophenylamine and a dimethylpropanoyl chloride derivative. A base such as triethylamine is used to neutralize HCl generated during the reaction, and the reaction is conducted in anhydrous dichloromethane under reflux (60–80°C) for 6–8 hours . Alternative routes may involve protecting group strategies for the amine moiety to prevent side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the amide carbonyl (δ ~169–170 ppm in ¹³C NMR) and dimethylamino groups (δ ~2.8–3.2 ppm in ¹H NMR). Aromatic protons from the 2-aminophenyl group appear as a multiplet at δ ~6.5–7.5 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch of the aromatic amine) .

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 192.26 (C₁₁H₁₆N₂O) .

Q. How can researchers optimize reaction yields for this compound?

- Methodological Answer : Use Design of Experiments (DoE) to assess variables:

- Temperature : Higher temperatures (70–80°C) improve reaction rates but may increase side products.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures to avoid decomposition.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .

Advanced Research Questions

Q. How can enantiomeric purity be ensured if stereogenic centers are present in derivatives?

- Methodological Answer : If the compound or its derivatives exhibit chirality (e.g., via substitution at the propanamide chain), use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures. Alternatively, employ enzymatic resolution using lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity assays).

- Metabolic Stability : Test compounds in liver microsomes to identify rapid degradation pathways that may skew activity results .

- Structural Analogues : Compare activity with derivatives (e.g., 3-(4-aminophenyl) or halogenated variants) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to hypothetical targets (e.g., serotonin receptors) based on the aromatic amine and amide motifs. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.